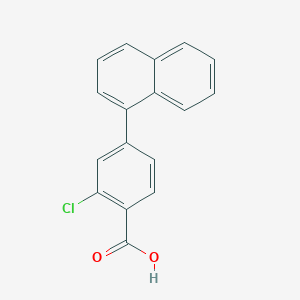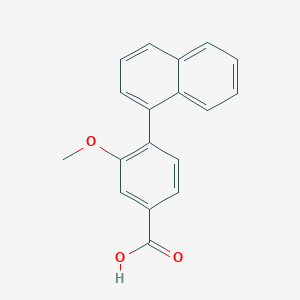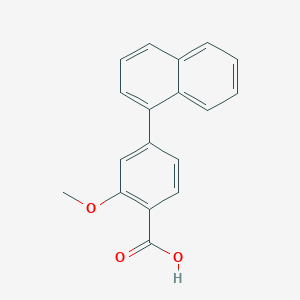
2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95% (2CNPA) is a compound with a wide range of applications in the field of scientific research. It is a halogenated benzoic acid derivative with a high degree of solubility in a variety of solvents. 2CNPA is primarily used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. It is also used as a fluorescent dye and has been used in the synthesis of a variety of other compounds.
Mecanismo De Acción
2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95% is a halogenated benzoic acid derivative. It is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to be used as a catalyst in a variety of reactions, as well as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and has been shown to inhibit the growth of certain types of cancer cells. Additionally, it has been found to have an effect on the metabolism of fatty acids in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95% has a number of advantages for use in lab experiments. It is a highly soluble compound, making it easy to work with in a variety of solvents. Additionally, it is relatively inexpensive, making it a cost-effective reagent for use in organic synthesis. The major limitation of 2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95% is that it is highly toxic and should be handled with care.
Direcciones Futuras
The potential applications of 2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95% are still being explored. Potential future directions include its use as a fluorescent dye in the study of proteins and other biological molecules, as well as its use in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, it could be used as a reagent in organic synthesis, and as a catalyst in a variety of reactions. Finally, its potential biochemical and physiological effects could be further explored, with the aim of developing new drugs and treatments.
Métodos De Síntesis
2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of naphthalene-1-carboxylic acid with 2-chloro-4-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 4-6 hours. The reaction yields a product with a purity of 95%.
Aplicaciones Científicas De Investigación
2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95% has a wide range of applications in the field of scientific research. It has been used as a fluorescent dye in the study of proteins and other biological molecules. It has also been used in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, 2-Chloro-4-(naphthalen-1-yl)benzoic acid, 95% is used as a reagent in organic synthesis, and as a catalyst in a variety of reactions.
Propiedades
IUPAC Name |
2-chloro-4-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-16-10-12(8-9-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOWJSQAVRWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














